

A Technical Guide to the Spectroscopic Data Analysis of Comanthoside B

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Compound of Interest

Compound Name: **Comanthoside B**

Cat. No.: **B15073383**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Comanthoside B**, a flavonoid glycoside. The focus is on the interpretation of ¹H-NMR and ¹³C-NMR data, crucial for the structural elucidation and characterization of this natural product.

Chemical Structure of Comanthoside B

Comanthoside B is a flavonoid glycoside with the molecular formula C₂₃H₂₂O₁₂. Its structure consists of a flavone aglycone linked to a glucuronic acid moiety.

Spectroscopic Data

The ¹H-NMR and ¹³C-NMR data are essential for confirming the chemical structure of **Comanthoside B**. The data presented below is based on the analysis reported in the scientific literature.

Table 1: ¹H-NMR Spectroscopic Data for **Comanthoside B**

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
3	6.85	s	
5	12.90	s	OH
6	6.45	d	2.0
8	6.78	d	2.0
2'	7.55	d	2.2
3'	-	-	-
4'	-	-	-
5'	6.95	d	8.5
6'	7.58	dd	8.5, 2.2
1"	5.15	d	7.5
2"	3.55	m	
3"	3.58	m	
4"	3.60	m	
5"	3.80	d	9.5
6-OCH ₃	3.90	s	
7-OCH ₃	-	-	-
3'-OCH ₃	3.95	s	

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Table 2: ¹³C-NMR Spectroscopic Data for **Comanthoside B**

Position	Chemical Shift (δ) in ppm
2	164.5
3	103.8
4	182.5
5	161.7
6	99.2
7	165.2
8	94.5
9	157.5
10	105.8
1'	121.8
2'	114.8
3'	148.9
4'	151.5
5'	116.2
6'	120.2
1"	100.5
2"	73.5
3"	76.8
4"	71.9
5"	75.9
6"	172.5
6-OCH ₃	56.5
3'-OCH ₃	56.2

Experimental Protocols

The following section details the typical methodologies used for acquiring the NMR spectra of flavonoid glycosides like **Comanthoside B**.

3.1. Sample Preparation

A sample of **Comanthoside B** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube. The choice of solvent is critical and depends on the solubility of the compound and the desired resolution of the spectra. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

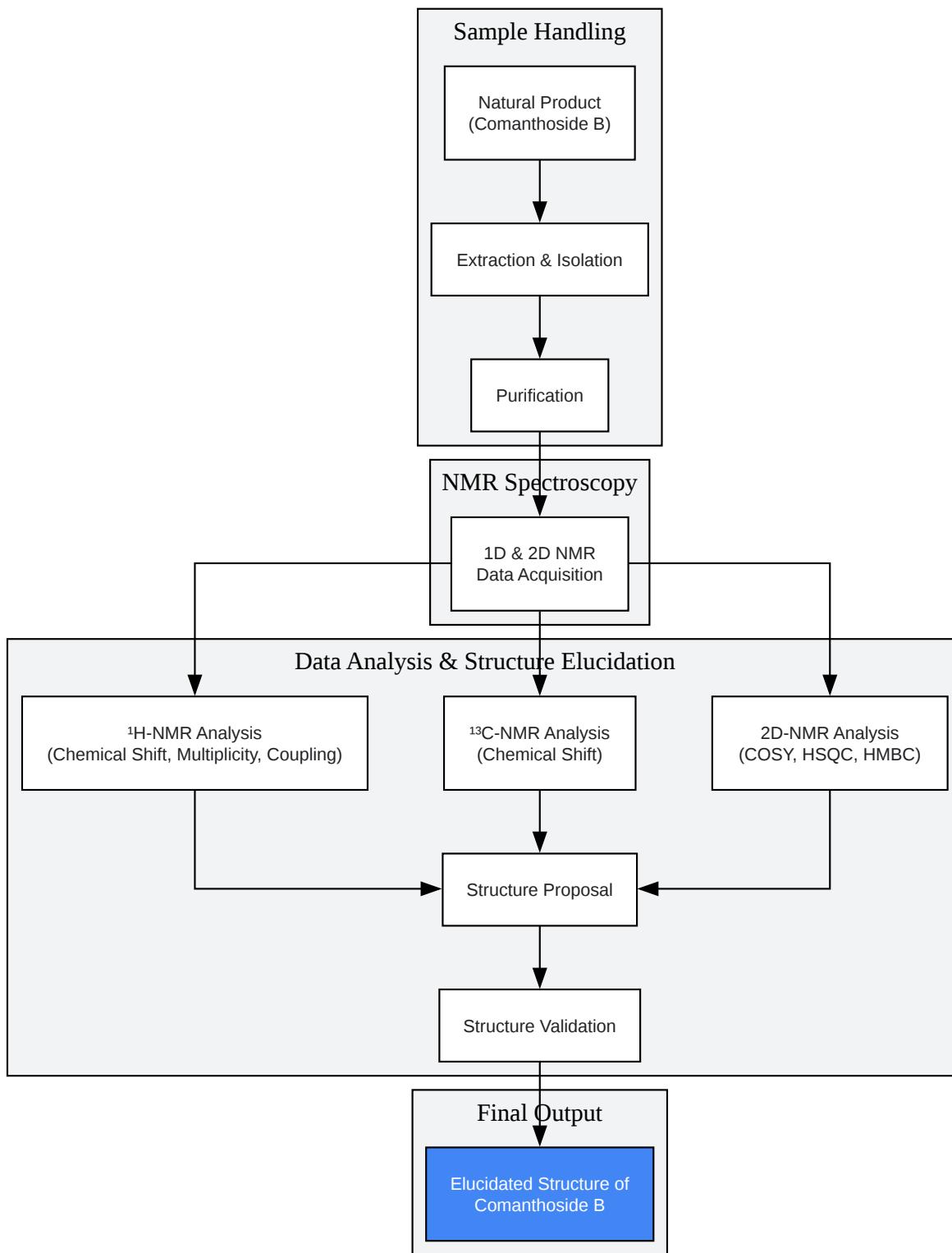
3.2. NMR Data Acquisition

¹H-NMR and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

- ¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
- ¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the chemical shifts of all carbon atoms. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
- 2D NMR Spectroscopy: Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often utilized for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Visualization of Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of a natural product like **Comanthoside B**.

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Caption: Workflow for Spectroscopic Data Analysis of **Comanthoside B**.

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